Pneumocandin B0

Description

Properties

CAS No. |

135575-42-7 |

|---|---|

Molecular Formula |

C50H80N8O17 |

Molecular Weight |

1065.2 g/mol |

IUPAC Name |

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26+,27+,30+,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1 |

InChI Key |

DQXPFAADCTZLNL-FXDJFZINSA-N |

Isomeric SMILES |

CC[C@@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

Appearance |

Solid powder |

Key on ui application |

Pneumocandin B0 is a potent antifungal and inhibitor of Β-(1,3)-D-glucan synthesis. |

boiling_point |

1442.9±65.0 °C at 760 mmHg |

melting_point |

N/A |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

−20°C |

Synonyms |

L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Pneumocandin B0 from Glarea lozoyensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and production of Pneumocandin B0, a crucial precursor to the antifungal drug Caspofungin, from the filamentous fungus Glarea lozoyensis. It details the evolution of its production from a minor metabolite to a primary fermentation product through strain improvement and process optimization, and outlines the biosynthetic pathway and key experimental protocols.

Discovery and Significance

This compound is a lipohexapeptide of the echinocandin family, a class of antifungal agents that act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This mode of action provides a high therapeutic index as mammalian cells lack a cell wall. The producing organism, Glarea lozoyensis (previously identified as Zalerion arboricola), was first isolated from a water sample in Spain.[2][3]

Initially, the wild-type strain of G. lozoyensis (ATCC 20868) produced Pneumocandin A0 as the major metabolite, with this compound being a minor component.[4] The structural difference lies in the amino acid at position six of the hexapeptide core: Pneumocandin A0 contains 3S-hydroxyl-4S-methyl-L-proline derived from L-leucine, while this compound incorporates 3S-hydroxyl-L-proline derived from L-proline.[5] Due to its superior potency and pathogen spectrum, this compound was selected as the starting material for the semi-synthesis of Caspofungin, the first approved echinocandin antifungal drug.[4] This necessitated a significant research effort to shift the fermentation output in favor of this compound.

Strain Improvement and Fermentation Optimization

The industrial production of this compound was made possible through extensive strain mutagenesis and optimization of fermentation media and conditions.

Strain Development

Early efforts focused on classical mutagenesis of the wild-type G. lozoyensis to select for strains with an improved this compound to A0 ratio. This led to the development of industrial strains, such as G. lozoyensis ATCC 74030, which predominantly produces this compound.[6] More recently, targeted genetic engineering has been employed. The discovery of the pneumocandin biosynthetic gene cluster enabled the rational design of high-yielding strains.[7] A key breakthrough was the identification and disruption of the GLOXY4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, the precursor for Pneumocandin A0.[8] Knocking out this gene effectively blocks the production of Pneumocandin A0 and channels the metabolic flux towards the exclusive production of this compound.[8]

Fermentation Parameters

The yield of this compound is highly sensitive to the composition of the fermentation medium and physical parameters. Key factors that have been optimized include carbon and nitrogen sources, precursor amino acids, and cultivation conditions.

Table 1: Quantitative Impact of Fermentation Optimization on this compound Yield

| Fermentation Strategy | Key Parameters | This compound Titer (mg/L) | Fold Increase (approx.) | Reference |

| Wild-Type Strain (ATCC 20868) | Initial Conditions | 18 (µg/mL) | - | [6] |

| Chemical Mutagenesis (ATCC 74030) | Strain Improvement | 241 (µg/mL) | 13 | [6] |

| Medium Optimization (Response Surface) | Optimized C/N sources | 1840 | - | [6] |

| Co-fermentation of Mannitol (B672) and Glucose | Carbon Source Strategy | - | 1.65 (65% increase) | [6] |

| Addition of SDS (Surfactant) | Late-stage addition | 2529 | 1.38 (38% increase) | [6] |

| Fructose as Carbon Source | vs. Glucose | 1130.89 | 1.55 (54.76% increase) | [9] |

| Low-Temperature Adaptive Evolution | Strain Adaptation | 2131 (g/L) | 1.32 (32% increase) | [10] |

Experimental Protocols

Fermentation of Glarea lozoyensis

This protocol describes a typical batch fermentation for this compound production in a laboratory setting.

-

Seed Culture Preparation:

-

Production Fermentation:

-

Prepare the production medium in a fermenter. A combination of mannitol and glucose has been shown to be an effective carbon source.[6] The medium can be optimized using response surface methodology.[6]

-

Inoculate the production fermenter with 10% (v/v) of the seed culture.[10]

-

Maintain the fermentation at 23.5-25°C with controlled pH and aeration.[6] The fermentation is typically run for 432 hours or more.[10]

-

For enhanced production, supplements such as L-proline (5-10 g/L) can be added to the medium.[11]

-

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth.

-

Extraction:

-

At the end of the fermentation, extract the whole broth (including mycelia, as this compound is largely intracellular) with a suitable organic solvent such as n-butanol.[12]

-

Separate the organic phase containing the pneumocandins.

-

-

Initial Purification:

-

Chromatographic Separation:

-

The primary challenge in purification is the separation of this compound from structurally similar analogues like Pneumocandin C0.[13]

-

This is typically achieved using column chromatography. Reverse-phase chromatography is a common method.[13]

-

A step-wise elution gradient can be used. For instance, an initial elution with a lower concentration of organic solvent (e.g., methanol/water) can remove more polar impurities, followed by an increase in the organic solvent concentration to elute the this compound.[13]

-

-

Crystallization:

-

Pool the high-purity fractions from chromatography and concentrate them.

-

Crystallize the this compound by adding an anti-solvent (e.g., acetone) at a reduced temperature (0-10°C).[12]

-

Collect the crystals by filtration and dry under vacuum.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

HPLC Conditions:

-

A reverse-phase C18 column is typically used.

-

The mobile phase often consists of a gradient of acetonitrile (B52724) and water or a buffer system.

-

Detection is performed using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Quantification is achieved by comparison to a standard curve of purified this compound.

-

Biosynthetic Pathway and Visualization

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).

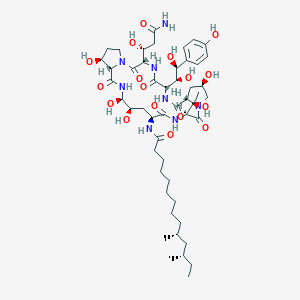

Caption: Biosynthetic pathway of this compound in G. lozoyensis.

The biosynthesis begins with the formation of the 10R,12S-dimethylmyristoyl side chain by a polyketide synthase (GLPKS4).[4] This lipid side chain is then transferred to the non-ribosomal peptide synthetase (GLNRPS4).[6] The NRPS sequentially incorporates the six amino acids that form the peptide core: 4R-hydroxy-L-proline, L-ornithine, L-homotyrosine, L-glutamine, and 3S-hydroxy-L-proline.[5] The hydroxylation of proline residues is catalyzed by enzymes such as GLOXY2.[5] Finally, the lipohexapeptide is cyclized and released from the NRPS, followed by further hydroxylation reactions catalyzed by cytochrome P450 enzymes to yield the final this compound molecule.[6]

Caption: General workflow for the isolation and purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fungal Drug Discovery for Chronic Disease: History, New Discoveries and New Approaches [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. data.epo.org [data.epo.org]

- 13. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Pneumocandin B0 on Fungal Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1][2] It serves as a crucial precursor for the semi-synthesis of Caspofungin, a frontline antifungal drug.[1][3] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the fungal cell wall. It provides a detailed examination of its molecular target, the downstream cellular consequences, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary antifungal activity of this compound stems from its highly specific, non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[4] This enzyme is integral to the synthesis of β-(1,3)-D-glucan, a fundamental polysaccharide component responsible for the structural integrity of the fungal cell wall. The fungal cell wall is a dynamic structure crucial for survival, protecting the cell from osmotic stress and other environmental insults.

This compound's lipophilic side chain anchors the molecule to the fungal cell membrane, allowing the cyclic hexapeptide core to interact with the Fks1p subunit of the glucan synthase complex. This interaction allosterically inhibits the enzyme's catalytic activity, preventing the polymerization of UDP-glucose into linear β-(1,3)-D-glucan chains. The absence of β-(1,3)-D-glucan synthesis severely compromises the cell wall's structural integrity, leading to osmotic instability and, ultimately, cell lysis and fungal death. A key advantage of this mechanism is its specificity; β-(1,3)-D-glucan and its synthesizing enzyme are absent in mammalian cells, resulting in a high therapeutic index and minimal mechanism-based toxicity.

Figure 1: Mechanism of this compound Action.

Fungal Stress Response: The Cell Wall Integrity (CWI) Pathway

Fungi possess a compensatory mechanism to counteract cell wall damage, known as the Cell Wall Integrity (CWI) pathway. The inhibition of glucan synthesis by this compound is a potent trigger for this signaling cascade. The CWI pathway, primarily mediated by Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinase (MAPK) signaling, senses cell wall stress and initiates a salvage response. This response involves the upregulation of chitin (B13524) synthesis, another key structural polysaccharide in the fungal cell wall, in an attempt to compensate for the lack of β-(1,3)-D-glucan and maintain cellular integrity.

Figure 2: Fungal Cell Wall Integrity (CWI) Pathway Activation.

Quantitative Data

The in vitro activity of this compound is quantified by its 50% inhibitory concentration (IC50) against β-(1,3)-D-glucan synthase and its Minimum Inhibitory Concentration (MIC) against various fungal species.

Table 1: IC50 of this compound against β-(1,3)-D-Glucan Synthase

| Fungal Species | IC50 (µM) | Reference |

| Candida albicans | 0.07 |

Table 2: MIC of this compound and a Potent Derivative (L-733,560) against Fungal Pathogens

| Fungal Species | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | L-733,560 | 0.01 | 0.06 | |

| Aspergillus fumigatus | This compound | 0.015 - 2* | - |

*Note: This value represents the range of Minimum Effective Concentrations (MEC), an alternative endpoint for filamentous fungi.

Experimental Protocols

β-(1,3)-D-Glucan Synthase Activity Assay (Radioactive Method)

This protocol is adapted from established methods for measuring glucan synthase activity.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of β-(1,3)-D-glucan synthase.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Lysis/Membrane Preparation Buffer (e.g., 100 mM HEPES pH 8.0, 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose)

-

Assay Buffer (e.g., 150 mM Tris pH 7.5, 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, 1.5% BSA)

-

Substrate: UDP-[U-¹⁴C]Glucose

-

This compound stock solution

-

10% (w/v) Trichloroacetic acid (TCA)

-

Ethanol (B145695) (EtOH)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation:

-

Grow fungal cells to the early logarithmic phase.

-

Harvest cells and lyse them in Lysis Buffer to prepare a crude enzyme extract (low-speed supernatant containing membrane fractions).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the enzyme preparation, Assay Buffer, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 30°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding UDP-[U-¹⁴C]Glucose.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

-

Quenching and Precipitation:

-

Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized, insoluble ¹⁴C-labeled glucan polymer.

-

-

Filtration and Washing:

-

Collect the precipitated glucan by vacuum filtration through a glass fiber filter.

-

Wash the filter sequentially with 10% TCA and then ethanol to remove unincorporated UDP-[U-¹⁴C]Glucose and other soluble components.

-

-

Quantification:

-

Place the dried filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of glucan synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound that prevents visible growth of a fungal isolate.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (B569324)/Broth

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile 96-well U-shaped bottom microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto an agar plate and incubate for 24 hours at 35°C.

-

Select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

-

-

Drug Dilution:

-

Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well (from well 1 to well 11). The final volume in each well will be 200 µL.

-

Well 11 serves as the drug-free growth control.

-

Well 12 should contain 200 µL of uninoculated medium to serve as a sterility control.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

-

Figure 3: Experimental Workflow for MIC Determination.

Conclusion

This compound exerts its potent antifungal effect through a well-defined mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This targeted disruption of a critical fungal cell wall component underscores its efficacy and selectivity. Understanding this core mechanism, the resultant cellular responses, and the standardized protocols for its evaluation are fundamental for the ongoing research and development of novel antifungal therapies and for managing the emergence of resistance.

References

Structural Elucidation of Pneumocandin B0 and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin B0 is a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents.[1] Produced by the fungus Glarea lozoyensis, it serves as a crucial starting material for the semi-synthesis of Caspofungin, a frontline clinical antifungal drug.[2][3][4] The potent antifungal activity of echinocandins stems from their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2] This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogues, detailing the experimental methodologies and presenting key structural data.

Core Structure and Analogues

This compound is a cyclic hexapeptide with a dimethylmyristoyl lipid side chain attached to a dihydroxyornithine residue. The core peptide contains several non-proteinogenic amino acids, including hydroxylated derivatives of proline and homotyrosine. Variations in the hydroxylation pattern of the proline and homotyrosine residues, as well as modifications to the acyl side chain, give rise to a series of naturally occurring and semi-synthetic analogues.

Key analogues include Pneumocandin A0, which differs from B0 in the hydroxylation and methylation of a proline residue, and other minor analogues such as C0, D0, and E0. Furthermore, genetic engineering and mutasynthesis approaches have been employed to generate novel analogues with altered side chains and hydroxylation patterns, providing valuable insights into structure-activity relationships.

Data Presentation: Structural and Production Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₈₀N₈O₁₇ | |

| Molar Mass | 1065.229 g·mol⁻¹ | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in ethanol (B145695), methanol, DMF, or DMSO; Limited water solubility |

Production Titers of this compound and Analogues

| Compound | Production Method | Titer (mg/L) | Reference |

| This compound | Fermentation with G. lozoyensis (Optimized) | ~2530 | |

| This compound | Fermentation with G. lozoyensis (with SDS addition) | 2529 | |

| This compound | Fed-batch fermentation with osmotic stress control | 2711 | |

| Echinocandin B | Fermentation (Optimized) | 3150 | |

| FR901379 | Fermentation (Optimized) | 4000 |

Experimental Protocols

Purification of this compound from Fermentation Broth

The purification of this compound from the fermentation broth of G. lozoyensis is a multi-step process involving extraction and chromatography. The following protocol is a composite of methodologies described in various patents and publications.

Step 1: Extraction

-

Acidify the fermentation broth to a pH of approximately 3.0 using an acid such as oxalic acid.

-

Filter the acidified broth through a plate and frame filter press to separate the mycelia from the liquid.

-

Extract the mycelial cake with a suitable organic solvent, such as n-butanol or 75% ethanol, with stirring for several hours.

-

Filter the mixture to obtain the crude extract.

-

Concentrate the extract under vacuum at a temperature below 50°C.

Step 2: Initial Purification

-

Wash the concentrated extract with an immiscible solvent, such as water, to remove polar impurities.

-

Treat the organic layer with activated charcoal to decolorize the solution.

-

Filter to remove the charcoal.

-

Further concentrate the filtrate and induce crystallization by adding an anti-solvent like acetone.

Step 3: Chromatographic Purification

-

Reversed-Phase Chromatography:

-

Dissolve the crystallized solid in a suitable solvent (e.g., methanol).

-

Load the solution onto a reversed-phase column (e.g., C8 or C18 silica (B1680970) gel with a particle size of 20–50 μm).

-

Wash the column with a lower polarity solvent mixture (e.g., 50% ethanol in water with 0.1% formic acid) to elute more polar impurities.

-

Elute this compound using a higher concentration of organic solvent (e.g., 55-58% ethanol in water with 0.1% formic acid).

-

Collect fractions and analyze by HPLC to identify those containing pure this compound.

-

-

Normal-Phase/HILIC Chromatography (for separation of B0 and C0 isomers):

-

For separating the closely related this compound and C0, Hydrophilic Interaction Liquid Chromatography (HILIC) is effective.

-

Use a HILIC column (e.g., unmodified silica or an amino-bonded phase).

-

Employ a mobile phase consisting of a high percentage of a non-polar solvent like acetonitrile (B52724) (e.g., 85-87%) and a small percentage of an aqueous buffer (e.g., 13-15% of 0.1% ammonium (B1175870) acetate, pH 4.5).

-

Monitor the elution using a mass spectrometer, as this mobile phase is MS-compatible.

-

Step 4: Final Crystallization

-

Pool the pure fractions from chromatography.

-

Concentrate the pooled fractions under reduced pressure.

-

Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water/ethyl acetate).

-

Dry the resulting white, amorphous powder under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used throughout the purification process to monitor the purity of fractions and the final product.

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18; 4.6 mm × 150 mm × 5 μm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

-

Gradient: A typical gradient would be from 10% to 100% solvent B over a period of about 28 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 210 nm.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and its analogues. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

-

Instrumentation: An Agilent 6538 ultrahigh-definition accurate-mass quadrupole time-of-flight (Q-TOF) LC-MS system interfaced with an Agilent 1200 series HPLC-chip–MS system has been used for the analysis of pneumocandins.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

MS Analysis: Full scan MS is used to determine the accurate mass of the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for the complete structural elucidation of complex natural products like this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are required for unambiguous assignment of all proton and carbon signals.

-

Sample Preparation: Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or DMSO-d₆.

-

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to achieve sufficient resolution.

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the amino acid residues and determining the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is important for determining the stereochemistry and conformation of the molecule.

-

While a complete, experimentally determined and assigned NMR data table for this compound is not publicly available in the searched literature, the supporting information of some publications provides spectra of novel pneumocandin analogues which can serve as a reference. A predicted ¹³C NMR spectrum for a related compound, Pneumocandin B1, is also available.

Mandatory Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Structural differences between this compound and its analogues.

Conclusion

The structural elucidation of this compound and its analogues is a critical aspect of the development of new and improved antifungal therapies. This guide has provided an overview of the key structural features, presented available quantitative data, and detailed the experimental protocols for purification and analysis. While a complete, publicly available dataset of spectroscopic data for this compound remains elusive, the methodologies and comparative data presented here offer a solid foundation for researchers in this field. The continued exploration of this class of compounds through synthetic chemistry, genetic engineering, and advanced analytical techniques will undoubtedly lead to the discovery of next-generation echinocandins with enhanced efficacy and broader clinical applications.

References

Pneumocandin B0: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal spectrum of activity of Pneumocandin B0, a naturally occurring lipopeptide of the echinocandin class. Produced by the fungus Glarea lozoyensis, this compound is a potent inhibitor of fungal cell wall synthesis and serves as the precursor for the semisynthetic antifungal drug, caspofungin.[1][2] This document summarizes its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the cell walls of many pathogenic fungi. The disruption of cell wall synthesis leads to osmotic instability and, ultimately, fungal cell death. A key advantage of this mechanism is its specificity for fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to a favorable safety profile.[1]

Caption: Mechanism of action of this compound.

In Vitro Antifungal Spectrum of Activity

While this compound is the natural precursor to the widely used antifungal caspofungin, extensive quantitative data on the in vitro activity of this compound itself is limited in publicly available literature. The focus of most clinical and research studies has shifted to its more soluble and potent semisynthetic derivatives. However, the available information indicates that this compound possesses a broad spectrum of activity against various fungal pathogens, particularly Candida and Aspergillus species.

It is important to note that semisynthetic derivatives of this compound, such as caspofungin and the investigational compound L-733,560, were developed to improve upon the solubility and in vivo efficacy of the parent compound. These derivatives generally exhibit enhanced potency against a range of fungal isolates.

The following table summarizes the expected antifungal activity of this compound based on the general activity profile of the echinocandin class of antifungals.

| Fungal Genus | General Susceptibility to Echinocandins |

| Candida | Generally susceptible, including many azole-resistant strains. |

| Aspergillus | Generally susceptible; may exhibit a fungistatic effect. |

| Cryptococcus | Generally resistant. |

| Fusarium | Generally resistant. |

| Zygomycetes | Generally resistant. |

Experimental Protocols

The in vitro antifungal activity of this compound and its derivatives is typically determined using broth microdilution methods, following standardized procedures such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following protocol is a generalized representation of the methodology used for testing echinocandin antifungals.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

-

This compound (analytical grade)

-

Fungal isolates for testing

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile water and/or DMSO for drug solubilization

-

Incubator

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentration range in the microtiter plates.

-

-

Inoculum Preparation:

-

Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

-

Prepare a suspension of fungal cells in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

-

-

Microtiter Plate Inoculation:

-

Dispense the prepared fungal inoculum into the wells of the 96-well microtiter plate, each well already containing the serially diluted this compound.

-

Include a positive control (fungal inoculum without the drug) and a negative control (medium only) on each plate.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungal species being tested.

-

-

MIC Determination:

-

Following incubation, determine the MIC by visual inspection or by using a microplate reader to measure the turbidity.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.

-

Caption: Generalized workflow for antifungal susceptibility testing.

Conclusion

This compound is a foundational molecule in the development of echinocandin antifungals, demonstrating a potent and specific mechanism of action against a range of clinically relevant fungi. While comprehensive quantitative data on its direct in vitro activity is less abundant than for its clinically approved derivative, caspofungin, its antifungal spectrum is understood to be broad against key pathogens such as Candida and Aspergillus species. The methodologies for evaluating its activity are well-established, providing a basis for further research and development in the field of antifungal therapeutics. Researchers are encouraged to consider the historical context of this compound's development and the subsequent improvements in potency and solubility achieved with its semisynthetic derivatives when designing new studies.

References

A Technical Guide to Pneumocandin B0 Production via Glarea lozoyensis Fermentation

For Researchers, Scientists, and Drug Development Professionals

Pneumocandin B0, a lipohexapeptide secondary metabolite produced by the filamentous fungus Glarea lozoyensis, stands as the critical precursor for the semi-synthetic antifungal drug, Caspofungin acetate (B1210297).[1][2][3] As a member of the echinocandin family, Caspofungin effectively treats invasive fungal infections by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5] This guide provides an in-depth overview of the fermentation process for this compound production, focusing on quantitative data, experimental protocols, and the underlying metabolic and regulatory pathways.

I. Fermentation Parameters and Production Titers

The production of this compound is a complex process influenced by a multitude of factors, including strain genetics, media composition, and fermentation conditions. Various strategies have been employed to enhance production titers, ranging from classical strain mutation to sophisticated metabolic engineering and fermentation process optimization.

Table 1: Comparison of this compound Production by Glarea lozoyensis under Various Conditions

| Strain | Fermentation Strategy | Key Parameters | This compound Titer (mg/L) | Fold Increase | Reference |

| G. lozoyensis ATCC 74030 (Parent) | Batch Fermentation | Standard Medium | 810 | - | |

| G. lozoyensis Q1 (Mutant) | Batch Fermentation | Standard Medium | 1134 | 1.4 | |

| G. lozoyensis Q1 (Mutant) | Batch Fermentation | Optimized Medium (Glucose, Mannitol, Peptone) | 1873 | 2.3 (vs. Parent) | |

| G. lozoyensis ALE0 (Starting Strain) | Batch Fermentation | Standard Fermentation Conditions | ~1639 | - | |

| G. lozoyensis ALE50 (Evolved Strain) | Adaptive Laboratory Evolution (Low Temp.) | 50 cycles of low-temperature stress | 2131 | 1.3 | |

| G. lozoyensis Q1 | Extractive Fermentation | 1.0 g/L SDS added on day 13 | 2528.67 | 1.38 (vs. control) | |

| G. lozoyensis | Fed-batch with Osmotic Stress Control | Mannitol as sole carbon source | 2711 | 1.35 (vs. one-stage) | |

| Wild-type G. lozoyensis ATCC 20868 | Batch Fermentation | Shift from Pneumocandin A0 to B0 | 18 µg/mL | - | |

| G. lozoyensis ATCC 74030 (Mutant) | Batch Fermentation | Chemical Mutagenesis | 241 µg/mL | 13.4 | |

| G. lozoyensis | Batch Fermentation | Fructose as carbon source | Increased by 54.76% vs. Glucose | 1.55 | |

| G. lozoyensis Q1 | Batch Fermentation with Fatty Acid Addition | 1 g/L Stearic Acid | Increased by 22.98% vs. control | 1.23 |

II. Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of fermentation. The following sections outline key experimental protocols derived from the literature.

A. Media Composition

The composition of both the seed and fermentation media plays a pivotal role in the growth of G. lozoyensis and the subsequent production of this compound.

Table 2: Seed Medium Composition

| Component | Concentration (g/L) | Reference |

| Glucose | 40 | |

| Soybean Powder | 20 | |

| KH₂PO₄ | 1 | |

| FeSO₄·7H₂O | 0.01 | |

| MnSO₄·H₂O | 0.01 | |

| ZnSO₄·7H₂O | 0.002 | |

| CaCl₂·2H₂O | 0.001 | |

| HBO₃ | 0.00056 | |

| CuCl₂·2H₂O | 0.00025 | |

| (NH₄)₅Mo₇O₂₄·4H₂O | 0.00003 | |

| Initial pH | 5.0 | **** |

Table 3: Fermentation Medium Composition

| Component | Concentration (g/L) | Reference |

| Glucose | 20 | |

| D-Mannitol | 80 | |

| Soybean Meal / Cotton Seed Powder | 20 / 28 | |

| Corn Gluten Meal | 10 | |

| K₂HPO₄ | 2.5 | |

| Fe₃(PO₄)₂ | 0.5 | |

| MnSO₄·H₂O | 0.3 | |

| Initial pH | 6.8 | **** |

B. Fermentation Conditions

Standard fermentation is typically carried out in shake flasks, with the potential for scale-up to bioreactors.

-

Seed Culture Preparation: A frozen stock of G. lozoyensis mycelia is inoculated into a 250-mL shake flask containing 50 mL of seed medium. The culture is then incubated at 25°C with agitation at 220 rpm for 168 hours.

-

Production Fermentation: The seed culture is used to inoculate a 250-mL shake flask containing 50 mL of fermentation medium at a 10% (v/v) ratio. The production culture is incubated at 25°C with agitation at 220 rpm for up to 432 hours.

C. Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for process monitoring and optimization.

-

Sample Preparation (Total this compound):

-

Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).

-

Add 4 mL of ethyl alcohol and vortex for 10 minutes at room temperature.

-

Centrifuge the mixture at 8000 x g for 5 minutes at room temperature.

-

The supernatant is collected for HPLC analysis.

-

-

Sample Preparation (Extracellular this compound):

-

Centrifuge the fermentation broth at 8000 x g for 5 minutes at room temperature.

-

The supernatant is collected for HPLC analysis.

-

-

HPLC Analysis:

-

The prepared supernatant is analyzed using a High-Performance Liquid Chromatography (HPLC) system.

-

Quantification is achieved by comparing the peak areas of the samples to those of a standard this compound.

-

III. Metabolic and Regulatory Pathways

The biosynthesis of this compound is a complex process involving a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The regulation of this pathway is intricate and influenced by various cellular processes, including oxidative stress and precursor supply.

A. This compound Biosynthesis and Regulation Workflow

The following diagram illustrates the general workflow from strain improvement to the biosynthesis of this compound, highlighting key regulatory inputs.

Caption: Workflow for this compound production.

B. Putative Model of Enhanced this compound Secretion in ALE50 Strain

Adaptive laboratory evolution at low temperatures has been shown to increase this compound production by enhancing cell membrane permeability. The evolved strain, ALE50, exhibits altered fatty acid composition, leading to increased secretion of the final product and alleviating feedback inhibition.

Caption: Enhanced secretion in the ALE50 strain.

C. Role of Glyap1 in Regulating this compound Synthesis

The redox-regulating protein Glyap1 plays a crucial role in the response to oxidative stress, which in turn affects this compound biosynthesis. Knocking out the Glyap1 gene leads to increased intracellular reactive oxygen species (ROS), which can enhance the production of this compound per unit of biomass.

Caption: Glyap1's role in redox regulation.

IV. Conclusion

The production of this compound through the fermentation of Glarea lozoyensis is a field of continuous research and development. Significant improvements in production titers have been achieved through a combination of strain improvement techniques, media optimization, and novel fermentation strategies. A deeper understanding of the metabolic and regulatory networks governing this compound biosynthesis will pave the way for further targeted engineering of G. lozoyensis to create more efficient and economically viable production processes for this vital antifungal precursor.

References

- 1. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biological Properties and Pharmacological Profile of Pneumocandin B0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1] As a potent antifungal agent, it has garnered significant interest within the scientific community, primarily for its role as the direct precursor to the semi-synthetic echinocandin, Caspofungin.[1] This technical guide provides a comprehensive overview of the biological properties and pharmacological profile of this compound, with a focus on its mechanism of action, antifungal activity, and the experimental methodologies used for its evaluation.

Biological Properties

This compound is a cyclic hexapeptide with an N-linked acyl lipid side chain.[2] This structural characteristic is fundamental to its biological activity.

Mechanism of Action

The primary molecular target of this compound is the fungal enzyme β-(1,3)-D-glucan synthase.[1][3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells. This compound acts as a non-competitive inhibitor of this enzyme, disrupting cell wall synthesis and leading to osmotic instability and ultimately, fungal cell death.

The inhibition of β-(1,3)-D-glucan synthase triggers a cellular stress response in fungi, activating the cell wall integrity (CWI) signaling pathway. This pathway is a highly conserved MAP kinase (MAPK) cascade that attempts to compensate for cell wall damage by upregulating the expression of cell wall-related genes.

Pharmacological Profile

While much of the detailed pharmacological data available is for its semi-synthetic derivative, Caspofungin, studies on this compound and its other analogues provide valuable insights into its pharmacological profile.

Antifungal Activity

This compound exhibits a broad spectrum of activity against various fungal pathogens, particularly Candida and Aspergillus species. Its potency is often described in terms of Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of Pneumocandin Analogues (MIC in µg/mL)

| Fungal Species | L-733,560 (this compound derivative) MIC Range | Pneumocandin I (Analogue) MIC | This compound (inferred) |

| Candida albicans | 0.01 - 0.06 | 0.1 | Potent |

| Candida glabrata | ~0.20 | 0.1 | Potent |

| Candida tropicalis | ~0.20 | - | Potent |

| Candida parapsilosis | 0.10 - 1.6 | 0.8 | Moderate |

| Candida krusei | 0.78 | 1.6 | Moderate |

| Candida lusitaniae | 0.15 | - | Moderate |

| Candida guilliermondii | 1.25 | - | Less Potent |

| Aspergillus fumigatus | - | MEC: 0.05 | Active |

Note: Data for this compound itself is limited; values for the closely related derivative L-733,560 and an analogue, Pneumocandin I, are presented as indicators of activity. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively published. However, data from its derivative, Caspofungin, in various animal models can provide an approximation of its behavior in vivo. Echinocandins, in general, are large molecules with limited oral bioavailability.

Table 2: Pharmacokinetic Parameters of Caspofungin (a this compound derivative) in Animal Models

| Animal Model | Dose (mg/kg) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |

| Rabbit | 1 | ~30-34 | ~1.43 | ~0.3 | |

| Mouse | 5 | ~45 | ~0.88 | - | |

| Rat | 2 | ~60 | ~0.48 | - | |

| Monkey | 5 | ~45 | ~0.29 | - |

Note: These parameters are for Caspofungin and may not directly reflect the pharmacokinetics of this compound.

In Vivo Efficacy

Studies in animal models have demonstrated the in vivo efficacy of this compound and its derivatives against various fungal infections.

Table 3: In Vivo Efficacy of this compound and its Derivative

| Fungal Pathogen | Animal Model | Drug | Endpoint | 90% Effective Dose (ED90) | Reference |

| Pneumocystis carinii | Rat | This compound | Cyst Clearance | 0.15 mg/kg | |

| Pneumocystis carinii | Rat | MK-991 (derivative) | Cyst Clearance | 0.011 mg/kg |

Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation of the antifungal properties of compounds like this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/EUCAST)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

-

Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium.

-

Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the antifungal dilutions.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well (no drug).

Time-Kill Assay

This assay provides information on the fungicidal or fungistatic activity of a compound over time.

-

Inoculum Preparation: Prepare a standardized fungal suspension in a suitable broth medium (e.g., RPMI 1640).

-

Drug Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the fungal suspension. Include a drug-free control.

-

Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Serially dilute the aliquots and plate them onto appropriate agar plates. After incubation, count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Mandatory Visualizations

Signaling Pathway of β-(1,3)-D-glucan Synthase Inhibition

References

The Genesis of a New Antifungal Era: A Technical History of Pneumocandin B0 Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of Pneumocandin B0, a pivotal natural product that paved the way for a new class of antifungal agents. From its initial isolation from the fungus Glarea lozoyensis to its role as the direct precursor for the semi-synthetic echinocandin, caspofungin, this document delves into the scientific challenges and breakthroughs that marked its journey. Detailed experimental methodologies, quantitative antifungal activity data, and a thorough examination of its mechanism of action are presented to serve as a valuable resource for researchers in the field of antifungal drug discovery and development.

Discovery and Isolation

The story of this compound begins in the 1980s with a natural product screening program at Merck.[1][2] The producing organism, a fungus initially identified as Zalerion arboricola, was later reclassified as Glarea lozoyensis.[3] This fungus was found to produce a family of lipopeptide compounds with promising antifungal activity, named pneumocandins.

Initial investigations revealed that the wild-type strain of G. lozoyensis predominantly produced Pneumocandin A0, with this compound being a minor component.[4][5] The structural similarity between these two compounds posed a significant challenge for purification. Through extensive research involving classical mutagenesis and optimization of the fermentation medium, Merck scientists were able to dramatically shift the production ratio in favor of this compound, a critical step for its development as a drug precursor.

Chemical Structure and Mechanism of Action

This compound is a cyclic lipohexapeptide belonging to the echinocandin class of natural products. Its structure is characterized by a cyclic hexapeptide core acylated with a dimethylmyristoyl lipid side chain.

The primary mechanism of action of this compound and other echinocandins is the non-competitive inhibition of (1,3)-β-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This targeted mechanism of action is responsible for the potent and selective antifungal activity of the echinocandins with a favorable safety profile.

dot

Caption: Mechanism of action of this compound.

Development of Caspofungin

While this compound demonstrated potent antifungal activity, its physicochemical properties were not ideal for clinical development as an intravenous drug. This led to a medicinal chemistry program at Merck to develop a semi-synthetic analog with improved characteristics. The result of this effort was caspofungin (brand name CANCIDAS®), the first approved echinocandin antifungal.

The synthesis of caspofungin from this compound involves two key chemical modifications:

-

Reduction of the glutamine side chain: The primary amide of the glutamine residue is reduced to a primary amine.

-

Addition of an ethylenediamine (B42938) moiety: An ethylenediamine group is added to the hemiaminal hydroxyl group.

These modifications resulted in a compound with enhanced water solubility and an improved pharmacokinetic profile, making it suitable for intravenous administration.

dot

Caption: Synthetic progression from this compound to Caspofungin.

Antifungal Activity

The following tables summarize the in vitro activity of caspofungin against a range of clinically important fungal pathogens. While extensive data is available for caspofungin, directly comparable Minimum Inhibitory Concentration (MIC) data for its precursor, this compound, is less abundant in the public domain. The data presented for caspofungin is compiled from various global surveillance studies.

Table 1: In Vitro Activity of Caspofungin against Candida Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | >5000 | 0.008 - 4 | 0.03 - 0.5 | 0.06 - 1.0 |

| Candida glabrata | >1000 | 0.015 - 4 | 0.03 - 0.5 | 0.06 - 1.0 |

| Candida parapsilosis | >500 | 0.03 - 4 | 0.5 | 0.5 - 2.0 |

| Candida tropicalis | >500 | 0.015 - 8 | 0.03 - 0.5 | 0.06 - 2.0 |

| Candida krusei | >200 | 0.03 - 4 | 0.12 - 0.5 | 0.5 - 2.0 |

| Candida guilliermondii | >100 | 0.03 - >8 | 0.5 - 2.0 | 1.0 - >8 |

Data compiled from multiple sources.

Table 2: In Vitro Activity of Caspofungin against Aspergillus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | >200 | 0.015 - >16 | 0.06 - 0.5 | 0.12 - 1.0 |

| Aspergillus flavus | >50 | 0.03 - 2 | 0.12 - 0.5 | 0.25 - 1.0 |

| Aspergillus niger | >20 | 0.06 - 2 | 0.25 | 0.5 |

| Aspergillus terreus | >20 | 0.03 - 1 | 0.06 | 0.12 |

Data compiled from multiple sources. Note: In vitro susceptibility testing of echinocandins against filamentous fungi can be method-dependent, and Minimum Effective Concentration (MEC) is often reported as an alternative endpoint.

Experimental Protocols

Fermentation of Glarea lozoyensis for this compound Production

This protocol is a generalized representation based on published methods. Optimization is typically required for specific strains and fermentation scales.

5.1.1. Media Composition

-

Seed Medium: (per liter)

-

Mannitol: 20 g

-

Glucose: 10 g

-

Peptone: 10 g

-

Yeast Extract: 5 g

-

K₂HPO₄: 2.5 g

-

pH: 6.8

-

-

Production Medium: (per liter)

-

Mannitol: 80 g

-

Glucose: 20 g

-

Peptone: 20 g

-

K₂HPO₄: 2.5 g

-

pH: 6.8

-

5.1.2. Fermentation Protocol

-

Inoculate a seed flask containing the seed medium with a culture of a high-producing strain of G. lozoyensis.

-

Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 5-7 days.

-

Transfer an appropriate volume of the seed culture (e.g., 10% v/v) to the production medium in a fermenter.

-

Maintain the production culture at 25°C with controlled aeration and agitation to ensure adequate dissolved oxygen levels. The fermentation is typically carried out for 14-18 days.

-

Monitor the production of this compound periodically by taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).

dot

Caption: Generalized workflow for this compound fermentation.

Purification of this compound

The following is a representative multi-step purification protocol.

-

Extraction:

-

Adjust the pH of the fermentation broth to approximately 3.0.

-

Filter the broth to separate the mycelia.

-

Extract the mycelial cake with an organic solvent such as 75% ethanol.

-

-

Initial Purification:

-

Concentrate the extract under vacuum.

-

The concentrated extract can be further purified by precipitation and centrifugation.

-

-

Chromatography:

-

Dissolve the partially purified solid in a suitable solvent.

-

Perform column chromatography using a stationary phase like silica (B1680970) gel or a polymeric resin.

-

Elute with a solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or acetonitrile/water) to separate this compound from related pneumocandins and other impurities.

-

-

Crystallization:

-

Concentrate the fractions containing pure this compound.

-

Crystallize the product from a suitable solvent system (e.g., methanol/water/ethyl acetate) to obtain the final purified product.

-

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of compounds against the target enzyme.

-

Enzyme Preparation:

-

Prepare a crude membrane fraction containing (1,3)-β-D-glucan synthase from a susceptible fungal strain (e.g., Candida albicans).

-

-

Assay Reaction:

-

In a microtiter plate, combine the enzyme preparation, assay buffer (containing activators like GTP), and various concentrations of the test compound (e.g., this compound).

-

Initiate the reaction by adding the substrate, UDP-[¹⁴C]-glucose.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Quantification of Glucan Synthesis:

-

Stop the reaction by adding ethanol.

-

Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan polymer.

-

Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of enzyme activity at each compound concentration relative to a no-drug control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of medical mycology. It not only provided the essential starting material for the creation of caspofungin, the first in a new class of life-saving antifungal drugs, but also validated (1,3)-β-D-glucan synthase as a prime target for antifungal therapy. The journey from a minor fungal metabolite to a key pharmaceutical precursor underscores the importance of natural product screening, strain improvement, and medicinal chemistry in addressing unmet medical needs. This technical guide serves to consolidate the key scientific and technical aspects of this journey, providing a valuable resource for the next generation of researchers dedicated to combating invasive fungal infections.

References

- 1. Caspofungin Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound purification method - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for Pneumocandin B0 Fermentation and Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Glarea lozoyensis to produce Pneumocandin B0, a crucial precursor for the antifungal drug Caspofungin, and the subsequent extraction and purification of the target compound.[1][2][3]

I. Fermentation of Glarea lozoyensis for this compound Production

This compound is a secondary metabolite produced by the filamentous fungus Glarea lozoyensis.[1][3] The yield of this compound is highly dependent on the strain, composition of the culture medium, and fermentation conditions.[2][4][5] Strain improvement through mutagenesis and optimization of nutritional components are key strategies to enhance production.[2][4]

Culture Media

Successful fermentation of Glarea lozoyensis for this compound production involves a two-stage process: a seed culture to generate sufficient biomass followed by a production culture optimized for secondary metabolite synthesis. Various media compositions have been reported to enhance yield.

Table 1: Seed Medium Compositions for Glarea lozoyensis

| Component | Concentration (g/L) | Reference |

| Glucose | 40 | [1] |

| Soybean Powder | 20 | [1] |

| KH₂PO₄ | 1 | [1] |

| FeSO₄·7H₂O | 0.01 | [1] |

| MnSO₄·H₂O | 0.01 | [1] |

| ZnSO₄·7H₂O | 0.002 | [1] |

| CaCl₂·2H₂O | 0.001 | [1] |

| HBO₃ | 0.00056 | [1] |

| CuCl₂·2H₂O | 0.00025 | [1] |

| (NH₄)₅Mo₇O₂₄·4H₂O | 0.00003 | [1] |

| Initial pH | 5.0 | [1] |

Table 2: Fermentation Medium Compositions for this compound Production

| Component | Concentration (g/L) | Reference |

| Medium 1 | ||

| Mannitol | 80 | [1] |

| Glucose | 20 | [1] |

| Peptone | 20 | [1] |

| K₂HPO₄ | 2.5 | [1] |

| Initial pH | 6.8 | [1] |

| Medium 2 | ||

| Lactose (B1674315) | 30 | [6][7] |

| Threonine | 10 | [6][7] |

| Yeast Powder | 10 | [6][7] |

| Proline | 12 | [6][7] |

| KH₂PO₄ | 1.5 | [6][7] |

| MgSO₄·7H₂O | 0.5 | [6][7] |

| MES Buffer Salt | 15 | [6][7] |

| Initial pH | 5.3 | [6][7] |

Fermentation Protocol

This protocol is a synthesis of methodologies reported in the literature.[1][6][8]

1.2.1 Seed Culture Preparation:

-

Prepare the seed medium according to the composition in Table 1.

-

Dispense 50 mL of the seed medium into 250-mL shake flasks.

-

Inoculate the flasks with 10 mL of frozen mycelia of G. lozoyensis.

-

Incubate the flasks at 25°C on a rotary shaker at 220 rpm for 168 hours.[1][8]

1.2.2 Production Fermentation:

-

Prepare the fermentation medium (e.g., Medium 1 or 2 from Table 2).

-

Dispense 50 mL of the fermentation medium into 250-mL shake flasks.

-

Inoculate the fermentation medium with 10% (v/v) of the seed culture.[1][8]

-

Incubate the flasks at 25°C on a rotary shaker at 220 rpm for 432 hours.[1][8]

-

For larger scale fermenters (e.g., 50L), maintain the temperature between 24-26°C, with an initial aeration rate of 0.5-1.0 VVM and a tank pressure of 0.04-0.06 MPa.[7] The agitation and aeration should be gradually increased to maintain a dissolved oxygen level above 20%.[7]

-

In some protocols, fed-batch strategies are employed, such as adding lactose to maintain the total sugar concentration between 1-3%.[7]

-

The addition of Vitamin B5 (30 mg/L) after 48 hours of fermentation has been shown to be beneficial.[6]

Fermentation Workflow Diagram

Caption: Workflow for this compound Fermentation.

Expected Yields

This compound yields are highly variable depending on the strain and fermentation conditions. Reported yields range from approximately 800-1000 mg/L in standard processes to over 2500 mg/L in optimized and fed-batch cultures.[5][7] Some studies have reported yields as high as 2131 g/L after strain improvement.[1]

Table 3: Reported this compound Production Yields

| Strain/Condition | Yield (mg/L) | Reference |

| G. lozoyensis ATCC 74030 (Parent) | 810 | [4] |

| Mutant Strain Q1 | 1134 | [4] |

| Mutant Strain Q1 (Optimized Medium) | 1873 | [4] |

| ALE50 Endpoint Strain | 2131 | [1][8] |

| Optimized Fed-Batch Culture | 2710 | [2] |

| Extractive Batch Fermentation with SDS | 2528.67 | [9] |

II. Extraction and Purification of this compound

This compound is primarily located within the mycelia of G. lozoyensis.[1] The extraction process, therefore, focuses on separating the mycelia from the fermentation broth and then extracting the compound from the mycelia.

Extraction and Initial Purification Protocol

The following protocol outlines a general procedure for the extraction and initial purification of this compound from the fermentation broth.

2.1.1 Mycelial Harvest and Lysis:

-

Adjust the pH of the fermentation broth to 3.0 with an acid such as oxalic acid.[10]

-

Filter the broth using a plate and frame filter press to collect the mycelial cake (fungus residue).[10][11]

-

To extract total this compound (intracellular and extracellular), an aliquot of the whole fermentation broth can be extracted with four volumes of ethanol (B145695) with vigorous mixing.[8]

2.1.2 Solvent Extraction:

-

The mycelial cake is extracted with a suitable solvent. Common solvents include n-butanol or aqueous solutions of methanol (B129727) or ethanol (e.g., 75% ethanol).[10][12]

-

For instance, 1200 kg of fungus residue can be extracted with 6 tons of 75% ethanol solution by stirring for 6 hours.[10]

-

The mixture is filtered again to separate the solvent extract from the mycelial debris.[10]

2.1.3 Concentration and Washing:

-

The solvent extract is concentrated under vacuum at a temperature of 45-50°C.[12]

-

The concentrated extract can be washed with an immiscible solvent, such as water if n-butanol was used for extraction, to remove polar impurities.[12]

2.1.4 Adsorption Chromatography and Decolorization:

-

The washed and concentrated extract is then subjected to adsorption chromatography. Adsorbent resins are commonly used for this purpose.[13][14]

-

The adsorbed product is eluted with a higher concentration of the organic solvent (e.g., 80-90% methanol or ethanol).[13][14]

-

The eluate rich in this compound is collected and may be treated with activated carbon for decolorization.[13]

2.1.5 Crystallization:

-

The purified eluate is concentrated under vacuum.[14]

-

The concentrate is dissolved in methanol, and a small amount of water is added dropwise to induce supersaturation and crystallization of this compound.[14]

-

The resulting crystals are collected, yielding a product with a purity that can reach 96%.[14]

Extraction and Purification Workflow Diagram

Caption: Workflow for this compound Extraction and Purification.

III. Signaling Pathways and Cellular Processes

While the direct signaling pathways for this compound biosynthesis are complex and not fully elucidated in all aspects, it is known to be a lipohexapeptide synthesized by a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[15] The biosynthesis involves the condensation of a fatty acid side chain with a hexapeptide core.[1]

Simplified Biosynthesis Overview

Caption: Simplified overview of this compound biosynthesis.

These protocols and notes are intended to serve as a comprehensive guide for the laboratory-scale production and purification of this compound. Optimization of specific parameters may be necessary depending on the specific strain of Glarea lozoyensis used and the equipment available.

References

- 1. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strain Breeding and Fermentation Process Optimization for Production of this compound by Filamentous fungus [cjph.com.cn]

- 3. CN106755224B - The fermentation process of Caspofungin fermentation intermediate - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]

- 7. CN106755223A - A kind of fermentation process of this compound - Google Patents [patents.google.com]

- 8. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound purification method - Eureka | Patsnap [eureka.patsnap.com]

- 11. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]

- 12. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]

- 13. CN107778357B - Extraction and purification method of this compound - Google Patents [patents.google.com]

- 14. CN107778357A - A kind of extraction of this compound, purification process - Google Patents [patents.google.com]

- 15. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Pneumocandin B0 from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Pneumocandin B0, a key intermediate for the antifungal agent Caspofungin, from the fermentation broth of Glarea lozoyensis. The following sections detail various purification strategies, including extraction, chromatographic separation, and crystallization, supported by quantitative data and step-by-step experimental procedures.

Introduction

This compound is a secondary metabolite produced by the fungus Glarea lozoyensis. As a lipohexapeptide of the echinocandin family, it is the precursor for the semi-synthetic antifungal drug, caspofungin acetate (B1210297). The purification of this compound from the fermentation broth presents a significant challenge due to the presence of structurally similar impurities, such as Pneumocandin A0 and C0, as well as various pigments and other fermentation byproducts. This document outlines effective methods to achieve high-purity this compound suitable for pharmaceutical synthesis.

Overview of the Purification Workflow

The general strategy for this compound purification involves a multi-step process that typically includes:

-

Solid-Liquid Separation : Isolation of the mycelia from the fermentation broth.

-

Extraction : Extraction of this compound from the mycelia using organic solvents.

-

Clarification and Initial Purification : Removal of pigments and some impurities through techniques like charcoal treatment or precipitation.

-

Chromatographic Purification : A crucial step to separate this compound from its closely related analogs, often involving multiple chromatography techniques.

-

Crystallization : To obtain the final high-purity product.

-

Drying : To yield the final solid product.

Below is a diagram illustrating a general workflow for the purification of this compound.

Caption: General workflow for this compound purification.

Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols, providing insights into the efficiency of different methods.

Table 1: Purity and Yield at Different Purification Stages

| Purification Step | Initial Purity (%) | Final Purity (%) | Overall Yield (%) | Reference |

| Process-1 (Extraction & Crystallization) | N/A | 75 - 82 | 55 - 70 | [1][2] |

| Process-2 (Process-1 + Adsorption Chromatography) | 77.99 | 90 - 93 | 45 - 55 | [1][2] |

| Reversed & Normal Phase Chromatography | Crude | > 95 | N/A | [3] |

| Polymeric Adsorbent & Activated Carbon | N/A | 96.5 - 97.9 | 62 - 70 | |

| Nanoscale Polymer Particle Chromatography | N/A | > 95 | > 65 |

Table 2: Comparison of Chromatographic Methods

| Chromatography Type | Stationary Phase | Mobile Phase Example | Key Separation | Reference |

| Reversed-Phase | C8 or C18 | Acetonitrile (B52724)/Water | General impurity removal | |

| Normal Phase | Cyano-bonded silica (B1680970) | Ethyl acetate/Methanol (B129727)/Water | Separation of this compound from C0 | |

| Hydrophilic Interaction (HILIC) | Unmodified silica | Acetonitrile/Acidic aqueous solution | Separation of this compound from C0 | |

| Adsorption | Neutral Alumina (B75360) | Methanol/Water | Removal of Pneumocandin A0 |

Experimental Protocols

This section provides detailed protocols for key stages of this compound purification.

Protocol 1: Extraction and Initial Purification

This protocol is based on a method involving acidification and solvent extraction.

Objective: To extract this compound from the fermentation broth and perform an initial purification.

Materials:

-

This compound fermentation broth

-

Oxalic acid

-

75% Ethanol solution

-

Diatomite (100 mesh)

-

Deionized water

-

Activated carbon

-

Methanol

-

Ethyl acetate

-

Plate and frame filter press

-

Enamel kettle with vacuum and temperature control

-

Centrifuge

Procedure:

-

Acidification and Filtration:

-

Transfer the fermentation broth (e.g., 11 tons) to an acidification tank.

-

Adjust the pH of the broth to 3.0 with oxalic acid.

-

Filter the acidified broth using a plate and frame filter press to obtain the fungus residue (mycelia).

-

-

Ethanol Extraction:

-

To the collected fungus residue (e.g., 1200 kg), add 75% ethanol solution (e.g., 6 tons).

-

Stir the mixture for 6 hours.

-

Filter the mixture again using a plate and frame filter press to obtain the ethanol extract.

-

-

Concentration and Precipitation:

-

Transfer the extract to an enamel kettle.

-

Concentrate the extract under vacuum (≤ -0.07MPa) at a temperature of ≤ 50°C.

-

Continue concentration until the material liquid becomes turbid. A sample can be centrifuged to check for a this compound content of approximately 48 mg/L in the clear liquid.

-

To the concentrated extract mixture (e.g., 50 kg), add diatomite (e.g., 200 kg) and mix thoroughly to absorb and coat the crystals.

-

Add deionized water (e.g., 250 kg), stir, and centrifuge to obtain a white solid containing this compound.

-

-

Decolorization and First Crystallization:

-

Add ethanol to the obtained solid and stir to dissolve.

-

Add activated carbon, stir for complete decolorization, and filter to obtain a colorless filtrate.

-

Concentrate the filtrate to dryness.

-

Dissolve the dried residue in methanol, then add water and stir until the solution is clear.

-

Add ethyl acetate and stir to induce crystallization, obtaining a primary wet crystal.

-

-

Recrystallization:

-

Repeat the crystallization process with the primary wet crystal using the same method to obtain a purified wet crystal.

-

Dry the wet crystal to obtain the final product.

-

Protocol 2: Chromatographic Purification using Reversed and Normal Phase Columns

This protocol describes a two-step chromatographic purification process to achieve high-purity this compound.